molecular formula C18H16ClN3O3S B4584464 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B4584464
M. Wt: 389.9 g/mol
InChI Key: KPBVSNDGQNAHHF-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C18H16ClN3O3S and its molecular weight is 389.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.0600902 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

The compound, along with its analogs, has been explored for its potential in photovoltaic applications, specifically as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency and favorable free energy for electron injection, making them suitable for use in photovoltaic cells. Additionally, their non-linear optical (NLO) activity has been investigated, showing significant second-order hyperpolarizability, which is crucial for optical applications. Molecular docking studies with Cyclooxygenase 1 (COX1) have also been conducted to understand the binding interactions, suggesting potential biological applications (Mary et al., 2020).

Crystal Structure Analysis

Research into similar compounds has provided insights into their crystal structures, which is vital for understanding their chemical behavior and potential applications in material science and drug design. For instance, the study of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed a folded conformation stabilized by intramolecular hydrogen bonds, which could influence their reactivity and interaction with other molecules (Subasri et al., 2016).

Antinociceptive and Anti-inflammatory Properties

Thiazolopyrimidine derivatives, structurally related to the compound , have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory properties. These studies are crucial for developing new therapeutic agents, and the detailed synthesis, spectroscopic data, and pharmacological screening of these compounds provide a foundation for further research in this area (Selvam et al., 2012).

Antimicrobial Activity

Novel thienopyrimidine compounds linked with rhodanine derivatives have been prepared and characterized, demonstrating significant antibacterial potency against various strains. Such research is vital for the discovery of new antimicrobial agents, particularly in the face of growing antibiotic resistance (Kerru et al., 2019).

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-10-4-3-5-11(8-10)22-16(24)15-12-6-1-2-7-13(12)26-17(15)21(18(22)25)9-14(20)23/h3-5,8H,1-2,6-7,9H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBVSNDGQNAHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide
Reactant of Route 2
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide
Reactant of Route 3
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide
Reactant of Route 4
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide
Reactant of Route 5
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide

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